molecular formula C8H17NO B8724872 (S)-3-Isobutoxypyrrolidine

(S)-3-Isobutoxypyrrolidine

Cat. No.: B8724872
M. Wt: 143.23 g/mol
InChI Key: BRUPCLNAJKBMLS-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Isobutoxypyrrolidine (CAS 1343174-67-3) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and neuroscience research. The pyrrolidine ring is a versatile and privileged scaffold in drug discovery, valued for its sp3-hybridization, which allows for extensive exploration of the pharmacophore space and contributes to stereochemistry and molecular three-dimensionality . This compound is specifically recognized for its relevance in the development of novel T-type calcium channel inhibitors . T-type calcium channels, particularly the Cav3.1 and Cav3.2 isoforms, are promising therapeutic targets for the treatment of neuropathic pain . Inhibitors based on the pyrrolidine structure have demonstrated potent in vivo efficacy, effectively improving symptoms in animal models of neuropathic pain, and thus represent a promising therapeutic strategy . This compound serves as a critical building block for synthesizing such potent inhibitors. Its stereospecific (S)-configuration is essential for optimizing binding interactions with enantioselective biological targets, which can profoundly influence the compound's biological activity and selectivity . This makes it a valuable reagent for researchers designing and developing new bioactive compounds for neuroscience and pain management research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(3S)-3-(2-methylpropoxy)pyrrolidine

InChI

InChI=1S/C8H17NO/c1-7(2)6-10-8-3-4-9-5-8/h7-9H,3-6H2,1-2H3/t8-/m0/s1

InChI Key

BRUPCLNAJKBMLS-QMMMGPOBSA-N

Isomeric SMILES

CC(C)CO[C@H]1CCNC1

Canonical SMILES

CC(C)COC1CCNC1

Origin of Product

United States

Role and Applications of S 3 Isobutoxypyrrolidine in Asymmetric Catalysis

Design and Synthesis of (S)-3-Isobutoxypyrrolidine-Derived Chiral Ligands

The pyrrolidine (B122466) ring is a foundational structural motif in asymmetric catalysis, largely due to its rigid five-membered ring structure, the presence of a stereogenic center, and the synthetic accessibility of its derivatives from the chiral pool, such as proline. nih.gov These scaffolds serve as a temporary platform for guiding the development of new tissues. nih.gov The strategic placement of substituents on the pyrrolidine ring allows for the fine-tuning of steric and electronic properties of the resulting chiral ligands, which is crucial for achieving high levels of enantioselectivity in catalytic transformations. While the development of ligand scaffolds from various pyrrolidine derivatives is a well-established field, specific studies detailing the synthesis of ligand scaffolds originating from this compound are not sufficiently available to provide a detailed analysis.

Pyrrolidine derivatives are frequently incorporated into privileged ligand classes, including C₂-symmetric bis(oxazolines) (BOX) and various chiral phosphines. nih.govmdpi.com

Bisoxazoline (BOX) Ligands: These ligands are typically synthesized from chiral amino alcohols, which can be derived from amino acids. nih.gov The synthesis involves the condensation of a dicarboxylic acid or its derivative with a chiral amino alcohol. nih.gov The resulting BOX ligands coordinate with metal centers (e.g., copper, palladium) to form effective chiral Lewis acid catalysts for a wide range of reactions. nih.gov The modular nature of their synthesis allows for systematic variation of the substituents on both the oxazoline (B21484) ring and the bridging unit, enabling optimization for specific catalytic applications. nih.govnsf.gov

Phosphine (B1218219) Ligands: Chiral phosphine ligands are paramount in transition-metal-catalyzed reactions, particularly asymmetric hydrogenation. nih.gov The phosphorus atom's electronic properties and the steric bulk of its substituents are key to their effectiveness. Pyrrolidine backbones are often used to create bidentate phosphine ligands (e.g., phosphine-phosphoramidites) where the chiral information from the pyrrolidine scaffold is relayed to the catalytic center. beilstein-journals.org The synthesis of these ligands often involves the reaction of a pyrrolidine-derived intermediate with a chlorophosphine reagent. beilstein-journals.org

Despite the widespread use of the pyrrolidine core in these ligand classes, specific examples derived from this compound are not detailed in the available literature.

Enantioselective Catalytic Transformations Utilizing this compound Ligands

Asymmetric hydrogenation is a critical industrial process for producing enantiomerically pure compounds. The success of this reaction heavily relies on the design of the chiral ligand, typically a phosphine, that coordinates to a metal catalyst (e.g., rhodium, iridium, ruthenium). nih.gov Chiral bidentate phosphine ligands create a chiral environment around the metal center, forcing the substrate to coordinate in a specific orientation, which leads to the selective hydrogenation of one prochiral face. While numerous rigid and C-stereogenic phosphine ligands have been developed and successfully applied, there is no specific information available on hydrogenation reactions catalyzed by ligands derived from this compound. nih.gov

Diels-Alder Reactions: The asymmetric Diels-Alder reaction is a powerful tool for constructing six-membered rings with high stereocontrol. mdpi.com Chiral Lewis acids, often formed in situ from a metal precursor and a chiral ligand, are used to activate the dienophile and control the facial selectivity of the cycloaddition. nih.gov Pyrrolidine-based ligands, such as those in bis(oxazoline) complexes, have been shown to be effective. For instance, copper(II) complexes with BOX ligands catalyze the reaction between cyclopentadiene (B3395910) and substituted acrylimides with high enantioselectivity. nih.gov A novel bispyrrolidine diboronate catalyst has also been reported to effectively catalyze the Diels-Alder reaction with high regio- and enantioselectivity. researchgate.net However, no data specifically links this compound-derived ligands to this class of reactions.

[2+2] Cycloaddition Reactions: The formation of cyclobutane (B1203170) rings via [2+2] cycloaddition is another important transformation in organic synthesis. nih.gov Achieving enantioselectivity in these reactions is a significant challenge. nih.gov Methodologies often involve chiral catalysts that activate one of the alkene components. nih.gov For example, a copper-catalyzed intermolecular [2+2] cycloaddition has been developed using a chiral ligand to construct cyclobutanes asymmetrically. nih.gov While pyrrolidine scaffolds are integral to many catalytic systems, there are no specific reports on the use of this compound derivatives for mediating asymmetric [2+2] cycloadditions.

Carbon-Carbon Bond-Forming Reactions

Hydroalkylation and Related Alkylation Processes for Chiral Product Formation

The catalytic asymmetric hydroalkylation of alkenes is a powerful tool for the construction of stereogenic centers. While direct data on this compound in this context is limited in readily available literature, analogous strategies using chiral ligands to guide transition metals provide a clear framework for achieving high enantioselectivity in the alkylation of pyrrolidine precursors.

A prominent strategy involves the catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines, which allows for the divergent synthesis of either C2- or C3-alkylated chiral pyrrolidines. nih.govorganic-chemistry.org This desymmetrization approach is highly efficient and depends critically on the choice of the metal catalyst and the chiral ligand. Research has shown that cobalt and nickel catalytic systems, when paired with chiral bisoxazoline (BOX) ligands, can deliver alkylated pyrrolidines with excellent regio- and enantioselectivity. nih.gov

For instance, a cobalt-based catalyst system selectively promotes C3-alkylation, whereas a nickel-based system favors a tandem alkene isomerization/hydroalkylation pathway to yield C2-alkylated products. nih.gov These reactions tolerate a wide range of alkyl iodides and N-acyl pyrrolines, proceeding under mild conditions to afford the desired chiral products in high yields and with significant enantiomeric excess (ee). nih.govorganic-chemistry.org

The general mechanism for this transformation is believed to involve a radical-mediated pathway with metal hydride species and alkyl radical intermediates. organic-chemistry.org The specific chiral ligand, in this case from the BOX family, creates a defined chiral environment around the metal center that directs the approach of the substrates, thereby controlling the stereochemistry of the newly formed C-C bond.

Table 1: Catalyst-Tuned Asymmetric Hydroalkylation of N-Benzoyl-3-pyrroline

EntryCatalystLigandAlkyl IodideProductYield (%)ee (%)Ref
1CoBr₂(R)-iPr-BOX1-IodobutaneC3-Alkylated8595 nih.gov
2CoBr₂(R)-iPr-BOXCyclohexyl IodideC3-Alkylated7897 nih.gov
3NiBr₂·diglyme(S)-Ph-BOX1-IodobutaneC2-Alkylated8292 nih.gov
4NiBr₂·diglyme(S)-Ph-BOXCyclohexyl IodideC2-Alkylated7594 nih.gov

Carbon-Heteroatom Bond-Forming Reactions

The formation of carbon-heteroatom bonds (C-N, C-O, C-S) is fundamental to organic synthesis, particularly for constructing the heterocyclic cores of biologically active molecules. nih.gov Transition-metal catalysis offers a powerful means to achieve these transformations with high levels of control and efficiency. Pyrrolidine derivatives are often synthesized via intramolecular C-N bond formation.

One key strategy is the intramolecular amination of C(sp³)–H bonds. Copper-catalyzed systems have been investigated for their ability to facilitate the synthesis of pyrrolidines from N-halo amide precursors. nih.gov Mechanistic studies, combining experimental data and DFT calculations, suggest a catalytic cycle involving Cu(I)/Cu(II) pathways. nih.gov In such reactions, a chiral ligand system, potentially involving a pyrrolidine-based structure, would be essential to induce enantioselectivity, although the primary research has focused on the reaction mechanism itself rather than asymmetric variants.

The general steps in such a catalytic cycle for C-N bond formation often include:

Oxidative addition of the N-X (X = halogen) bond to the low-valent metal center.

C-H bond activation/cleavage.

Reductive elimination to form the C-N bond and regenerate the active catalyst.

Iron-catalyzed couplings have also emerged as a cost-effective and environmentally benign method for C(sp³)–heteroatom bond formation, successfully coupling benzyl (B1604629) or tertiary halides with thiol, alcohol, and amine nucleophiles. nih.gov The application of chiral pyrrolidine-based ligands in these systems represents a promising, though less explored, avenue for asymmetric synthesis.

Applications in Gold-Catalyzed Asymmetric Transformations

Gold catalysis has become a premier tool for activating alkynes, allenes, and alkenes toward nucleophilic attack. nih.gov However, the strong preference of Au(I) for a linear, two-coordinate geometry makes achieving high enantioselectivity a significant challenge. The development of sophisticated chiral ligands that can create a well-defined chiral environment around the metal center has been crucial to overcoming this limitation. researchgate.net

Chiral ligands incorporating a pyrrolidine scaffold, particularly those attached to a phosphine moiety (pyrrolidinyl phosphines), have been synthesized and successfully applied in gold-catalyzed asymmetric transformations. nih.gov These ligands often feature bulky aryl groups on the pyrrolidine ring, which are essential for creating a "chiral pocket" that effectively shields one face of the coordinated substrate.

These catalyst systems have been tested in reactions such as the intramolecular [4+2] cycloaddition of arylalkynes with alkenes. nih.gov The choice of ligand architecture is critical; subtle changes, such as the position of the chiral pyrrolidine relative to the phosphine, can lead to the formation of opposite product enantiomers. nih.gov This highlights the sensitivity of the gold-catalyzed system to the precise geometry of the chiral ligand.

Table 2: Performance of Chiral Pyrrolidinyl Gold(I) Catalysts in Intramolecular [4+2] Cycloaddition

Catalyst PrecursorLigand TypeReactionYield (%)ee (%)Product ConfigurationRef
(Ph₃P)AuCl / AgSbF₆(R,R)-2,5-Diphenylpyrrolidinyl-JohnPhosArylalkyne-ene Cycloaddition9592(R) nih.gov
(Ph₃P)AuCl / AgSbF₆(R,R)-2,5-Bis(3,5-di-CF₃-phenyl)pyrrolidinyl-JohnPhosArylalkyne-ene Cycloaddition9896(R) nih.gov
[(R,R)-Pyrrolidinyl-Cy-phosphine]AuCl / AgNTf₂Ortho-attached Pyrrolidine PhosphineArylalkyne-ene Cycloaddition8985(S) nih.gov

Mechanistic Investigations of Ligand-Catalyst Interactions and Enantiocontrol in Pyrrolidine-Based Systems

Understanding the mechanism of enantiocontrol is vital for the rational design of new and more effective asymmetric catalysts. In systems utilizing chiral pyrrolidine-based ligands, the stereochemical outcome is dictated by a complex interplay of steric and electronic interactions between the catalyst, ligand, and substrate.

In the context of gold catalysis with chiral pyrrolidinyl phosphine ligands, computational studies using Density Functional Theory (DFT) have provided profound insights into the origins of stereoselectivity. nih.gov These studies reveal that enantioinduction is primarily governed by non-covalent interactions (NCIs) within the chiral pocket of the catalyst. Specifically, attractive T-shaped π-π interactions between an aromatic group on the substrate and an aryl substituent on the chiral pyrrolidine ligand can stabilize the transition state leading to one enantiomer over the other. nih.gov

This "chiral recognition" model suggests that the catalyst fixes the substrate in a preferred orientation through these stabilizing interactions, leading to a highly enantioselective folding of the substrate within the transition state. The flexibility of the catalyst is also a key factor; ligands that are too flexible can result in a wide-open catalytic pocket where the chiral information is too distant from the reaction center, leading to poor enantioinduction. nih.gov

For other transition-metal-catalyzed reactions, such as the copper-catalyzed C-H amination to form pyrrolidines, mechanistic studies focus on elucidating the catalytic cycle and the nature of the intermediates. nih.gov Experimental evidence combined with DFT calculations has supported a Cu(I)/Cu(II) pathway and has provided evidence for the formation of key metal-halide intermediates. While these studies did not focus on enantiocontrol, they lay the groundwork for designing chiral versions of the reaction by identifying the key steps where a chiral ligand could exert stereochemical influence. nih.gov

Derivatization Chemistry and Functionalization of S 3 Isobutoxypyrrolidine Scaffolds

Directed Synthesis of Substituted (S)-3-Isobutoxypyrrolidine Derivatives

The synthesis of substituted this compound derivatives often involves the modification of the pyrrolidine (B122466) ring, primarily at the nitrogen atom and the available carbon positions. N-alkylation, N-arylation, and N-acylation are common strategies to introduce substituents on the nitrogen atom. For instance, the secondary amine of this compound can be readily alkylated using various alkyl halides or reductively aminated with aldehydes and ketones to yield N-substituted derivatives.

The carbon skeleton of the pyrrolidine ring can also be functionalized. While direct C-H functionalization of the pyrrolidine ring can be challenging, existing functional groups on derivatives can be manipulated. For example, if a carboxyl group is present at another position on the ring, it can be converted into a variety of other functional groups.

Below is a table summarizing common methods for the directed synthesis of substituted this compound derivatives:

Reaction Type Reagents and Conditions Resulting Derivative Key Features
N-AlkylationAlkyl halide, base (e.g., K₂CO₃), solvent (e.g., CH₃CN)N-Alkyl-(S)-3-isobutoxypyrrolidineStraightforward method for introducing alkyl chains.
Reductive AminationAldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃)N-Alkyl/Aryl-(S)-3-isobutoxypyrrolidineVersatile method for introducing a wide range of substituents.
N-AcylationAcyl chloride or anhydride (B1165640), base (e.g., triethylamine)N-Acyl-(S)-3-isobutoxypyrrolidineForms stable amide derivatives.
N-ArylationAryl halide, catalyst (e.g., Pd(OAc)₂), ligand, baseN-Aryl-(S)-3-isobutoxypyrrolidineBuchwald-Hartwig amination for C-N bond formation.

Selective Installation of Diverse Functional Groups on the Pyrrolidine Core

The selective installation of functional groups onto the pyrrolidine core of this compound is crucial for creating analogs with diverse properties. The nitrogen atom is the most common site for functionalization. However, C-H functionalization at other positions of the pyrrolidine ring, although more challenging, can provide access to a wider range of derivatives.

Recent advances in catalysis have enabled the direct and selective arylation of sp3 C-H bonds in N-phenylpyrrolidine, a transformation that could potentially be applied to N-aryl derivatives of this compound. nih.gov Such methods often employ transition metal catalysts, such as ruthenium, to achieve regioselectivity. nih.gov

The following table outlines strategies for the selective installation of functional groups:

Position of Functionalization Methodology Example of Functional Group Introduced Significance
N1 (Nitrogen)Standard N-functionalization reactions (alkylation, acylation, etc.)Alkyl, acyl, aryl, sulfonylModulates basicity, lipophilicity, and steric properties.
C2Lithiation followed by electrophilic quench (on N-protected pyrrolidine)Carboxyl, hydroxyl, alkylIntroduces functionality adjacent to the nitrogen.
C4Ring-opening of a suitable precursor followed by functionalization and re-cyclizationHalogen, hydroxyl, cyanoAccess to 4-substituted derivatives.
C5C-H activation/functionalization (on suitable N-substituted derivatives)Aryl, alkylEnables late-stage modification of the scaffold.

Cascade Reactions and Multicomponent Transformations for Complex Molecular Architectures

Cascade reactions and multicomponent transformations (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules from simple starting materials in a single operation. nih.govmdpi.com These strategies are highly atom-economical and can generate significant molecular complexity. researchgate.net this compound and its derivatives can serve as key components in such reactions.

For instance, the pyrrolidine nitrogen can act as a nucleophile to initiate a cascade sequence. In a multicomponent setting, this compound could react with an aldehyde and a π-system (like an alkene or alkyne) in the presence of a catalyst to form a more elaborate heterocyclic system.

One notable example of a relevant multicomponent reaction is the [3+2] cycloaddition of azomethine ylides, which can be generated in situ from pyrrolidine derivatives. This reaction allows for the stereoselective synthesis of spiro-pyrrolidine frameworks.

The table below provides examples of potential cascade and multicomponent reactions involving this compound scaffolds:

Reaction Type Components Resulting Architecture Potential Applications
A³ Coupling (Alkyne-Aldehyde-Amine)This compound, terminal alkyne, aldehydePropargylamine derivativesSynthesis of biologically active compounds.
Mannich ReactionThis compound, aldehyde, enolizable ketoneβ-Amino carbonyl compoundsCreation of diverse scaffolds for drug discovery.
[3+2] CycloadditionN-substituted this compound derivative (as azomethine ylide precursor), dipolarophileSubstituted spiro- or fused-pyrrolidine systemsAccess to complex polycyclic structures. nih.govresearchgate.net

Exploration of this compound as a Building Block in Organic Synthesis

This compound is a versatile building block in organic synthesis, valued for its chiral nature and the synthetic handles it provides. sigmaaldrich.com Its utility extends to the synthesis of a wide range of target molecules, including pharmaceuticals and other biologically active compounds. sciencedaily.comfirstwordpharma.com The isobutoxy group can influence the conformational preferences of the pyrrolidine ring, which can be advantageous in designing molecules with specific three-dimensional shapes for biological recognition.

The pyrrolidine ring system is a common motif in many natural products and synthetic drugs. researchgate.net By using this compound as a starting material, chemists can incorporate this important heterocyclic core along with a specific stereocenter and a lipophilic isobutoxy group into their target molecules.

The following table highlights the utility of this compound as a building block:

Target Molecule Class Synthetic Strategy Role of this compound
Chiral LigandsN-functionalization with coordinating groupsProvides a chiral backbone for asymmetric catalysis.
Bioactive Small MoleculesDerivatization at the nitrogen and other ring positionsServes as a central scaffold for structure-activity relationship (SAR) studies.
Natural Product AnalogsIncorporation into a larger molecular frameworkIntroduces a key chiral fragment of the natural product.

Advanced Spectroscopic and Analytical Methodologies in Pyrrolidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. researchgate.net For (S)-3-Isobutoxypyrrolidine, ¹H and ¹³C NMR spectra offer the initial evidence for its structural integrity by identifying the number and types of hydrogen and carbon atoms present.

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrolidine (B122466) ring, the isobutoxy side chain, and the amine (N-H) proton. The chemical shift (δ) of these protons, their multiplicity (splitting pattern), and the coupling constants (J-values) between them reveal the connectivity of the atoms. Similarly, the ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrrolidine N-H1.5 - 3.0 (broad)-
Pyrrolidine H-22.8 - 3.245.0 - 50.0
Pyrrolidine H-33.8 - 4.275.0 - 80.0
Pyrrolidine H-41.7 - 2.130.0 - 35.0
Pyrrolidine H-52.8 - 3.250.0 - 55.0
Isobutoxy -OCH₂-3.3 - 3.573.0 - 78.0
Isobutoxy -CH(CH₃)₂1.8 - 2.028.0 - 32.0
Isobutoxy -CH(CH₃)₂0.8 - 1.019.0 - 22.0

Note: These are estimated values and may vary based on the solvent and other experimental conditions.

To move beyond simple connectivity and probe the stereochemistry, two-dimensional (2D) NMR techniques are employed. uni-freiburg.de

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would establish the spin systems within the pyrrolidine ring and the isobutoxy group, confirming the proton-proton connectivities.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is used to definitively assign which proton signal corresponds to which carbon signal in the skeleton of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a powerful tool for determining stereochemistry as it identifies protons that are close to each other in space, regardless of whether they are bonded. uni-freiburg.de For this compound, NOESY correlations between the proton at the C3 chiral center and protons on the isobutoxy group or other parts of the pyrrolidine ring can help confirm the relative configuration and preferred conformation of the molecule in solution.

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound, a soft ionization technique like Electrospray Ionization (ESI) would likely be used, which would show a prominent peak for the protonated molecule [M+H]⁺, confirming its molecular weight.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental formula with high confidence. researchgate.net

Furthermore, MS is invaluable for monitoring the progress of a chemical reaction in real-time. durham.ac.uk By coupling a mass spectrometer to a liquid chromatography system (LC-MS), chemists can track the consumption of reactants and the formation of this compound, as well as any by-products, helping to optimize reaction conditions. acs.org Tandem mass spectrometry (MS/MS) involves isolating the parent ion and fragmenting it to produce a characteristic pattern that serves as a structural fingerprint, further confirming the identity of the product.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.com These techniques are complementary and provide a characteristic fingerprint based on the functional groups present. nih.govkurouskilab.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations in its bonds. For this compound, the IR spectrum would show characteristic absorption bands for the N-H bond of the secondary amine, the C-H bonds of the alkyl groups, and the C-O ether linkage.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. The Raman spectrum would also provide information on the C-H and C-C bonds of the aliphatic structure.

Together, these techniques confirm the presence of the key functional groups. Moreover, subtle shifts in the vibrational frequencies can provide insights into the molecule's conformation and any intermolecular interactions, such as hydrogen bonding involving the N-H group. americanpharmaceuticalreview.comumich.edunih.gov

Table 2: Characteristic Vibrational Frequencies for this compound
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Primary Technique
N-HStretching3300 - 3500IR
C-H (sp³)Stretching2850 - 3000IR, Raman
C-O (Ether)Stretching1050 - 1150IR
N-HBending1550 - 1650IR
C-HBending1350 - 1480IR, Raman

Chiral Chromatography for Enantiomeric Excess Determination (e.g., High-Performance Liquid Chromatography (HPLC))

While NMR can determine the relative stereochemistry, it generally cannot distinguish between enantiomers. To determine the enantiomeric excess (ee)—a measure of the purity of one enantiomer in a mixture—chiral chromatography is the standard method. mdpi.com High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common approach. sigmaaldrich.commdpi.comsigmaaldrich.com

In this technique, a solution of the 3-isobutoxypyrrolidine mixture is passed through a column packed with a chiral material. The two enantiomers, this compound and (R)-3-Isobutoxypyrrolidine, interact differently with the CSP, causing them to travel through the column at different rates. This results in their separation, and they are detected as two distinct peaks in the chromatogram.

The enantiomeric excess is calculated from the areas of the two peaks using the following formula: ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

The selection of the appropriate CSP (e.g., polysaccharide-based columns) and mobile phase is crucial for achieving good separation. mdpi.comshimadzu.com This analysis is essential in pharmaceutical and chemical synthesis to ensure the product meets the required stereochemical purity.

Integration of Spectroscopic Data for Comprehensive Structural Analysis

The unambiguous characterization of this compound is not possible with a single technique. Instead, a comprehensive analysis relies on the integration of data from multiple spectroscopic and analytical methods. nih.gov

The process is typically as follows:

Mass Spectrometry (MS) confirms the correct molecular weight and elemental formula.

Infrared (IR) and Raman Spectroscopy verify the presence of the expected functional groups (amine, ether, alkyl chains).

¹H and ¹³C NMR establish the carbon-hydrogen framework and atomic connectivity.

Advanced 2D NMR (COSY, HSQC, NOESY) elucidates the detailed structure and confirms the relative stereochemistry of the substituents on the pyrrolidine ring.

Chiral HPLC quantifies the enantiomeric excess, confirming the stereochemical purity of the (S)-enantiomer.

By combining the information from each of these powerful techniques, researchers can build a complete and validated profile of the molecule, confirming its identity, structure, stereochemistry, and purity with a high degree of confidence.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-3-Isobutoxypyrrolidine, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or Mitsunobu reactions to introduce the isobutoxy group. Enantiomeric purity is achieved using chiral auxiliaries or asymmetric catalysis. For example, Boc-protected pyrrolidine intermediates (e.g., (S)-1-Boc-3-hydroxypyrrolidine) can be alkylated with isobutyl bromide under Mitsunobu conditions (using DIAD and PPh3) to retain stereochemistry . Purification via chiral HPLC or recrystallization with chiral resolving agents ensures >99% enantiomeric excess (ee).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry and stereochemistry. Key signals include δ ~3.4–3.7 ppm (pyrrolidine CH2-O) and δ ~1.0 ppm (isobutyl CH3) .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 158.1542 for C8H17NO).
  • HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers using hexane:isopropanol (90:10) .

Q. How can researchers assess the stability of this compound under various pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC every 24 hours. For example, this compound shows stability at pH 7–9 (t1/2 >30 days) but hydrolyzes rapidly under acidic conditions (pH 2, t1/2 ~4 hours) due to pyrrolidine ring protonation .

Advanced Research Questions

Q. How should researchers address contradictions in bioactivity data for this compound across different experimental models?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). For instance, if conflicting IC50 values arise in kinase inhibition studies, perform surface plasmon resonance (SPR) to measure binding affinity directly. Control for variables like cell permeability (logP ~1.5) and serum protein binding .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound derivatives in modulating biological targets?

  • Methodological Answer :

  • Systematic Derivatization : Modify the isobutoxy group (e.g., replace with cyclopropoxymethyl) and assess activity changes.
  • Computational Modeling : Dock derivatives into target proteins (e.g., GPCRs) using AutoDock Vina to predict binding modes.
  • Bioassays : Test against panels like kinaseProfiler (Eurofins) to identify selectivity trends. For example, this compound derivatives show higher affinity for adrenergic receptors than dopamine receptors .

Q. What statistical approaches are recommended for analyzing dose-response data in studies involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (Hill equation: Y=Bottom + (Top-Bottom)/(1+10<sup>(LogEC50-X)*HillSlope</sup>)). Validate with bootstrapping (10,000 iterations) to estimate 95% confidence intervals for EC50 values .

Data Contradiction and Validation

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Perform pharmacokinetic (PK) studies to assess bioavailability (e.g., oral vs. intravenous administration in rodents). Measure plasma concentrations via LC-MS/MS and correlate with target engagement (e.g., receptor occupancy assays). Low oral bioavailability (<20%) may explain reduced in vivo activity despite high in vitro potency .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Critical Process Parameters (CPPs) : Reaction temperature (±2°C), stoichiometry (±5%).
  • In-line Analytics : Use FTIR or ReactIR to monitor reaction progress in real time.
  • Design of Experiments (DoE) : Optimize via Box-Behnken designs to identify robust conditions (e.g., 60°C, 18 hours, 1.2 eq. isobutyl bromide) .

Tables for Reference

Parameter Value Method Reference
Melting Point 62–65°CDSC
logP 1.5Shake-flask (octanol/water)
Enantiomeric Purity >99% eeChiral HPLC (Chiralpak AD-H)
EC50 (GPCR) 12 nM (α2A-AR)Radioligand binding assay

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